molecular formula C15H16O6 B11833587 2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate

2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate

Cat. No.: B11833587
M. Wt: 292.28 g/mol
InChI Key: GIIYLMUQRKTXLE-UHFFFAOYSA-N
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Description

2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with an ethoxy group at position 7 and an ethyl acetate moiety at position 2. Its molecular formula is C₁₄H₁₄O₆, with a molecular weight of 278.26 g/mol (IUPAC name: 2-(7-Ethoxy-2-oxochromen-4-yl)oxyethyl acetate) . The compound is synthesized via O-acylation reactions, often optimized using techniques like continuous flow reactors in industrial settings, followed by purification through recrystallization or chromatography .

Properties

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

2-(7-ethoxy-2-oxochromen-4-yl)oxyethyl acetate

InChI

InChI=1S/C15H16O6/c1-3-18-11-4-5-12-13(20-7-6-19-10(2)16)9-15(17)21-14(12)8-11/h4-5,8-9H,3,6-7H2,1-2H3

InChI Key

GIIYLMUQRKTXLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)OCCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate typically involves the reaction of 7-ethoxy-4-hydroxy-2H-chromen-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield ethoxycarbonyl derivatives, while reduction of the chromen-2-one core can produce dihydrochromen derivatives .

Scientific Research Applications

2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate involves its interaction with various molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The ethoxy and acetate groups can modulate the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate and analogous coumarin derivatives:

Compound Name Structural Features Biological Activities Key Differences
This compound (Target Compound) Ethoxy at C7, ethyl acetate at C2. Molecular formula: C₁₄H₁₄O₆. Antimicrobial, anticancer. Reference compound; balanced lipophilicity and reactivity.
Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate Diethylamino at C7, methyl at C4, ethyl ester. Enhanced enzyme inhibition (due to diethylamino group). Diethylamino group increases electron density, altering binding affinity.
Ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate Methoxyphenoxy at C3, methyl at C2, ethyl acetate at C5. Anti-inflammatory, antioxidant. Methoxyphenoxy group enhances π-π stacking interactions with biological targets.
Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate Phenyl at C3, methyl at C2, methyl ester. Potential anticancer (phenyl group improves membrane permeability). Methyl ester reduces metabolic stability compared to ethyl esters.
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate Phenyl at C4, butanoate ester at C6. Improved pharmacokinetics (longer aliphatic chain increases half-life). Butanoate ester enhances lipophilicity but may reduce aqueous solubility.
Ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate Methyl at C7, phenyl at C4, ethyl acetate at C3. Underexplored; hypothesized to target tyrosine kinases. Unique substitution pattern (C5 ester) alters binding site accessibility.
5-(Acetyloxy)-3-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate Dual acetyloxy groups at C5 and C7, methoxy at C3, 4-methoxyphenyl at C2. High solubility and antioxidant activity. Acetyloxy groups enhance bioavailability but may increase toxicity.
Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate Hydroxyl at C7, methyl at C4, ethyl acetate at C3. Anticoagulant, anti-inflammatory (hydroxyl group facilitates hydrogen bonding). Hydroxyl group increases polarity, reducing cell membrane penetration.

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., ethoxy, methoxy): Enhance solubility and interaction with polar biological targets (e.g., enzymes) . Aromatic Substituents (e.g., phenyl, methoxyphenoxy): Improve binding to hydrophobic pockets in proteins or DNA .

Ester Variations: Ethyl esters (as in the target compound) offer a balance between metabolic stability and solubility. Methyl esters are more prone to hydrolysis, while butanoate esters prolong half-life but reduce solubility .

Biological Activity: Compounds with diethylamino or phenyl groups show enhanced anticancer activity due to improved membrane permeability . Acetyloxy and methoxy groups correlate with antioxidant and anti-inflammatory effects .

Biological Activity

2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is a member of the coumarin family, known for their diverse biological activities. This compound features a chromen-2-one core structure, which is significant in various therapeutic applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

PropertyValue
Molecular Formula C15H16O6
Molecular Weight 292.28 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)OCCOC1=CC(=O)OC2=C1C=CC(=C2)OC

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound shows promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis through the modulation of reactive oxygen species (ROS) and the inhibition of microtubule polymerization, which is crucial for cell division.

Anti-inflammatory Activity

In vivo studies have highlighted the anti-inflammatory effects of this compound. Its application in models of inflammation has demonstrated a reduction in pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play roles in various physiological processes.
  • Modulation of Signaling Pathways : It affects signaling pathways associated with inflammation and apoptosis, leading to therapeutic effects in disease models.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. The compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics, suggesting its potential use as an alternative antimicrobial agent.
  • Anticancer Research : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant antiproliferative effects compared to controls.

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